molecular formula C17H14N2OS B2829323 N-(2-(thiophen-3-yl)benzyl)isonicotinamide CAS No. 1797085-77-8

N-(2-(thiophen-3-yl)benzyl)isonicotinamide

Cat. No. B2829323
CAS RN: 1797085-77-8
M. Wt: 294.37
InChI Key: FPDZYWBVDHSUJK-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)benzyl)isonicotinamide, also known as TBN, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. TBN belongs to the class of isonicotinamide derivatives and has a molecular weight of 342.45 g/mol.

Scientific Research Applications

Fungicidal Activity

“N-(2-(thiophen-3-yl)benzyl)isonicotinamide” derivatives have been found to exhibit significant fungicidal activities . For instance, compounds 4a and 4f showed excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse . The fungicidal activity of these compounds was higher than both diflumetorim and flumorph .

Control of Plant Diseases

These compounds have been used to control plant diseases, playing a critical role in modern agriculture by increasing both crop quality and yield . The field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies .

Modification of Natural Products

The modification of natural products and the active substructure splicing method have been used to design and synthesize a series of new “N-(2-(thiophen-3-yl)benzyl)isonicotinamide” derivatives . This involves splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .

Industrial Chemistry

Thiophene derivatives, including “N-(2-(thiophen-3-yl)benzyl)isonicotinamide”, are utilized in industrial chemistry as corrosion inhibitors .

Material Science

These compounds play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(13-5-8-18-9-6-13)19-11-14-3-1-2-4-16(14)15-7-10-21-12-15/h1-10,12H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDZYWBVDHSUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophen-3-yl)benzyl)isonicotinamide

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